4-Bromo-5-chloro-6-methyl-1H-indazole (CAS 2368909-41-3) is a highly functionalized, multi-halogenated heterocyclic building block critical to the synthesis of next-generation targeted oncology therapeutics, most notably covalent KRAS G12C inhibitors such as JDQ443. Featuring a precisely engineered substitution pattern, this compound provides an optimal balance of steric bulk, lipophilicity, and orthogonal reactivity. The 4-bromo substituent serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, while the 5-chloro and 6-methyl groups remain intact to fulfill essential pharmacophoric roles in downstream active pharmaceutical ingredients (APIs). For procurement and process chemistry teams, this specific indazole derivative offers a highly reproducible, scale-ready starting material that eliminates the need for complex, low-yielding late-stage halogenation or methylation steps [1].
Substituting this specific scaffold with simpler analogs, such as 4-bromo-1H-indazole or 5-methyl-1H-indazole, fundamentally compromises downstream API efficacy and synthetic modularity. In the context of KRAS G12C inhibitor development, the absence of the 6-methyl group results in incomplete filling of the target's hydrophobic pocket, leading to drastic reductions in binding kinetics and cellular activity. Furthermore, replacing the 4-bromo group with a less reactive substituent disrupts the regioselectivity required during early-stage palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig reactions), as the bromo handle is necessary to react orthogonally to the 5-chloro position. Consequently, utilizing this exact multi-substituted indazole is mandatory to achieve both the required synthetic yields and the ultimate biological potency of the final drug substance [1].
Structural optimization of pyrazole-based KRAS G12C inhibitors demonstrated that the precise substitution pattern of the indazole ring is critical for target affinity. Compared to a baseline 5-methyl indazolyl derivative, the incorporation of the 6-methyl group (as present in the 5-chloro-6-methyl-indazole moiety derived from this compound) optimally fills a hydrophobic cavity delimited by residues V103, I100, M72, and Q99. This structural modification yielded a 7-fold improvement in the inactivation rate constant (kinact/KI) and a 5-fold enhancement in cellular activity [1].
| Evidence Dimension | Enzyme inactivation efficiency (kinact/KI) and cellular activity |
| Target Compound Data | 7-fold improved kinact/KI; 5-fold improved cellular activity |
| Comparator Or Baseline | 5-methyl indazolyl analog (lacking the 6-methyl substituent) |
| Quantified Difference | 7x higher biochemical binding efficiency and 5x higher cellular potency |
| Conditions | KRAS G12C biochemical assay and cellular inhibition models |
Procuring the exact 6-methylated scaffold is essential for achieving the required potency thresholds in advanced KRAS G12C inhibitor programs.
In multi-step API synthesis, 4-bromo-5-chloro-6-methyl-1H-indazole demonstrates excellent processability due to the orthogonal reactivity of its halogens. Following standard 1-nitrogen protection, the 4-bromo position undergoes highly selective palladium-assisted conversion into a tetramethyl-dioxaborolan (pinacol boronate) moiety or direct Suzuki cross-coupling. The significant difference in oxidative addition rates between the 4-bromo and 5-chloro substituents ensures that the critical 5-chloro pharmacophore remains strictly intact during these high-yielding transformations [1].
| Evidence Dimension | Regioselective functionalization |
| Target Compound Data | Selective reaction at the 4-bromo position while preserving the 5-chloro group |
| Comparator Or Baseline | Dihalo-indazoles with identical halogens (e.g., 4,5-dichloro-1H-indazole) |
| Quantified Difference | Enables single-step regioselective coupling without forming inseparable regioisomer mixtures |
| Conditions | Palladium-catalyzed borylation or Suzuki coupling conditions |
This orthogonal reactivity streamlines manufacturing by eliminating the need for complex separation of regioisomers, directly reducing API cost of goods (COGS).
For industrial procurement, the handling and scalability of the starting material are paramount. 4-Bromo-5-chloro-6-methyl-1H-indazole has been validated in multi-kilogram synthetic routes for clinical candidates. It exhibits robust compatibility with standard protecting group strategies, such as the dropwise addition of 3,4-dihydro-2H-pyran (DHP) in dichloromethane at 25°C to form the THP-protected intermediate. This step proceeds cleanly, allowing for straightforward aqueous workup and phase separation, which is highly advantageous for large-scale reactor processing compared to more sensitive indazole analogs that require chromatographic purification [1].
| Evidence Dimension | Scale-up processability |
| Target Compound Data | High-yielding THP protection with simple aqueous workup at multi-kilogram scale |
| Comparator Or Baseline | Highly polar or unprotected indazole intermediates |
| Quantified Difference | Avoids costly and time-consuming large-scale column chromatography |
| Conditions | Kilogram-scale reactor synthesis (DCM, 25°C, DHP) |
Demonstrated multi-kilogram scalability and simple workup procedures make this compound a low-risk, high-value precursor for commercial API manufacturing.
4-Bromo-5-chloro-6-methyl-1H-indazole is the premier starting material for synthesizing the chloro-methyl indazole moiety found in advanced clinical candidates like JDQ443. Its specific substitution pattern is strictly required to achieve the precise steric fit within the KRAS G12C hydrophobic pocket, making it indispensable for oncology drug discovery programs targeting this mutation [1].
Due to the highly reactive 4-bromo handle, this compound is ideal for modular Suzuki or Buchwald-Hartwig cross-coupling reactions with pyrazole cores. It enables the efficient generation of stable atropisomers where the indazole ring is slightly twisted out of the plane, a structural feature critical for engaging specific backbone amides in kinase targets [1].
Beyond KRAS, the orthogonal reactivity of the 4-bromo and 5-chloro groups makes this scaffold highly valuable for combinatorial chemistry and library generation. Process chemists can reliably borylate the 4-position to create a universal pinacol boronate intermediate, which can then be coupled with diverse heteroaryl halides to rapidly explore structure-activity relationships (SAR) in novel kinase inhibitor programs [2].